molecular formula C16H13Cl2NO3S B2586670 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 339109-97-6

2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid

Cat. No. B2586670
M. Wt: 370.24
InChI Key: VIZPLPQXAWOQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid” is a chemical substance offered by various chemical suppliers . It is also known as “2-{[(4-chlorophenyl)[(4-chlorophenyl)carbamoyl]methyl]sulfanyl}acetic acid” and "Acetic acid, 2-[[1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]-2-oxoethyl]thio]-" .

Scientific Research Applications

Chemiluminescence and Base-Induced Decomposition

The compound is involved in the synthesis and study of sulfanyl-substituted bicyclic dioxetanes. These dioxetanes exhibit stability at room temperature and produce light under base-induced decomposition, making them potentially useful in chemiluminescence studies. The sulfinyl and sulfonyl derivatives of these dioxetanes also demonstrate light emission, albeit at different intensities and wavelengths (Watanabe et al., 2010).

Synthesis and Antibacterial Activity

The compound plays a role in synthesizing various derivatives that have shown promising antibacterial properties. These derivatives, particularly N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrate significant anti-bacterial activity against both gram-negative and gram-positive bacteria. They also exhibit moderate inhibitory effects on the α-chymotrypsin enzyme. Computational docking studies align with these bioactivity data, suggesting the compound's potential in developing new antibacterial agents (Siddiqui et al., 2014).

Hydrolytic Transformations

This compound is involved in hydrolytic transformations leading to the formation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. The transformations occur under microwave irradiation in an alkaline medium, indicating potential applications in synthetic chemistry and materials science (Rudyakova et al., 2006).

Spectrophotometric Determination

The related compound 2,4-Dichlorophenoxy acetic acid is determined spectrophotometrically by a diazotization method in a flow injection assembly. This method's relevance indicates potential applications of the compound in analytical chemistry, particularly in herbicide detection and quantification (Shah et al., 2006).

Photo-Electro/Persulfate Process Optimization

The compound is involved in studies optimizing the photo-electro/persulfate process for degrading herbicides like 2–4 Dichlorophenoxyacetic acid. The research focuses on environmental protection, indicating the compound's utility in environmental chemistry and engineering (Mehralipour & Kermani, 2021).

properties

IUPAC Name

2-[2-(4-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S/c17-11-3-1-10(2-4-11)15(23-9-14(20)21)16(22)19-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZPLPQXAWOQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid

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